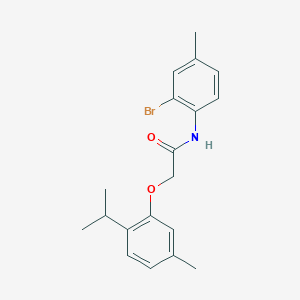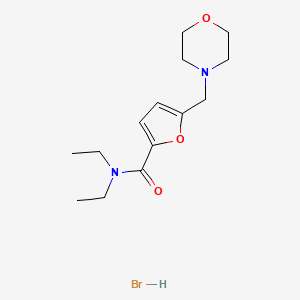
N-(2-bromo-4-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as BIA, is a chemical compound that has been widely studied for its potential use in scientific research. BIA is a member of the acetamide class of compounds and is known to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. By inhibiting COX-2 activity, this compound may be able to reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have anti-oxidant activity, which may help to protect cells from damage caused by free radicals. Additionally, this compound has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-bromo-4-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide in lab experiments is its potent anti-cancer activity. This makes it a potentially useful compound for studying the mechanisms of cancer cell death and for developing new cancer treatments. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safer alternative to some other anti-cancer drugs.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, this compound has not been extensively studied in animal models, so its efficacy and safety in vivo are not yet fully understood.
Direcciones Futuras
There are many potential future directions for research on N-(2-bromo-4-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide. One promising area of research is the development of new cancer treatments based on this compound and related compounds. Additionally, this compound may be useful in the treatment of other diseases, such as arthritis and neurodegenerative disorders. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential uses in a variety of scientific research applications.
Métodos De Síntesis
N-(2-bromo-4-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2-bromo-4-methylphenylamine with 2-isopropyl-5-methylphenol in the presence of acetic anhydride and a catalyst. The resulting product is then treated with acetic acid to yield this compound. This synthesis method has been well-established in the literature and has been used to produce this compound in large quantities for scientific research.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-methylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been studied for its potential use in a wide range of scientific research applications. One of the most promising areas of research has been in the field of cancer treatment. This compound has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potentially useful compound in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2/c1-12(2)15-7-5-14(4)10-18(15)23-11-19(22)21-17-8-6-13(3)9-16(17)20/h5-10,12H,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOORLQCXRZAACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-1,3,3-trimethyl-6-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B4948722.png)

![dimethyl 2-{[(3-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4948728.png)
![N-(4-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-chlorobenzamide](/img/structure/B4948743.png)

![methyl 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4948765.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4948771.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B4948774.png)

![N-{3-[(tert-butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B4948787.png)
![2-{[2-(2,4-dichlorophenoxy)ethyl]amino}ethanol](/img/structure/B4948803.png)

![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4948817.png)
